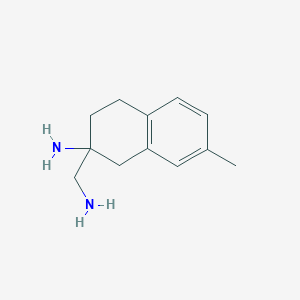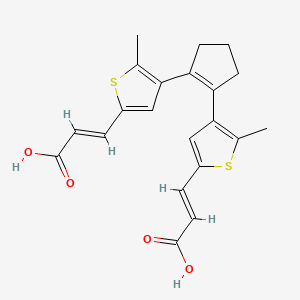
3,3'-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid is an organic compound featuring a cyclopentene core linked to two thiophene rings, each substituted with a methyl group and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid typically involves the following steps:
Formation of the Cyclopentene Core: The cyclopentene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Attachment of Thiophene Rings: The thiophene rings are introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Introduction of Acrylic Acid Moieties: The acrylic acid groups are added through a Heck reaction or similar carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moieties can be reduced to form the corresponding alcohols.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic solar cells due to its conjugated system and electron-donating properties.
Materials Science: Employed in the synthesis of photochromic materials that change color upon exposure to light.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with enzymes or receptors through its functional groups, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-chloro-2-methylthiophene)): Similar structure but with chlorine substituents instead of acrylic acid groups.
3,3’-(Perfluorocyclopent-1-ene-1,2-diylbis(5-methylthiophene)): Contains perfluorinated cyclopentene core.
Uniqueness
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid is unique due to its combination of a cyclopentene core with thiophene rings and acrylic acid moieties, providing a versatile platform for various chemical modifications and applications in advanced materials and electronics.
Propriétés
Formule moléculaire |
C21H20O4S2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(E)-3-[4-[2-[5-[(E)-2-carboxyethenyl]-2-methylthiophen-3-yl]cyclopenten-1-yl]-5-methylthiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H20O4S2/c1-12-18(10-14(26-12)6-8-20(22)23)16-4-3-5-17(16)19-11-15(27-13(19)2)7-9-21(24)25/h6-11H,3-5H2,1-2H3,(H,22,23)(H,24,25)/b8-6+,9-7+ |
Clé InChI |
LCMQSPWSPHYROY-CDJQDVQCSA-N |
SMILES isomérique |
CC1=C(C=C(S1)/C=C/C(=O)O)C2=C(CCC2)C3=C(SC(=C3)/C=C/C(=O)O)C |
SMILES canonique |
CC1=C(C=C(S1)C=CC(=O)O)C2=C(CCC2)C3=C(SC(=C3)C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
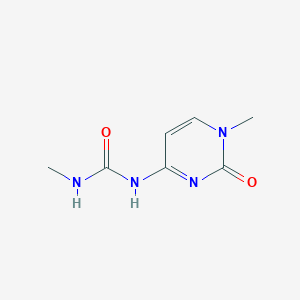
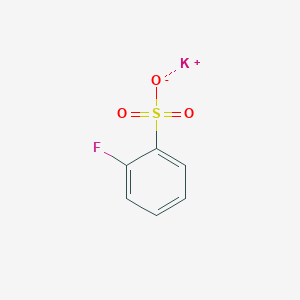
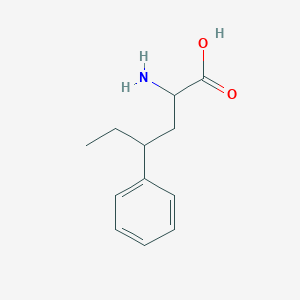
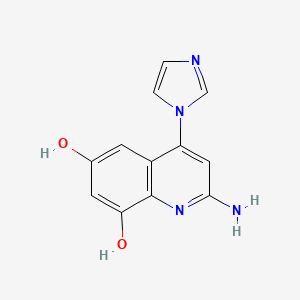
![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
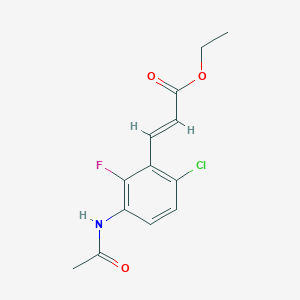


![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)
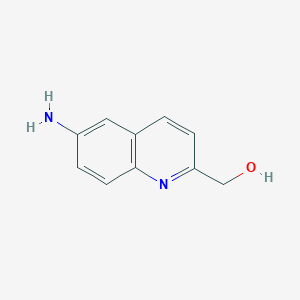
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
